
3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-4-(Ethylsulfonyl)-1H-pyrazol ist eine organische Verbindung, die eine Cyclopropylgruppe, eine Ethylsulfonylgruppe und einen Pyrazolring aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Cyclopropyl-4-(Ethylsulfonyl)-1H-pyrazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von Cyclopropylhydrazin mit Ethylsulfonylchlorid in Gegenwart einer Base wie Triethylamin, um den gewünschten Pyrazolring zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Cyclopropyl-4-(Ethylsulfonyl)-1H-pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Ethylsulfonylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu den entsprechenden Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-4-(Ethylsulfonyl)-1H-pyrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und entzündungshemmender Eigenschaften, untersucht.
Medizin: Als potenzieller Wirkstoffkandidat für verschiedene therapeutische Anwendungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Cyclopropyl-4-(Ethylsulfonyl)-1H-pyrazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Ziel ab.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-4-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Cyclopropyl-4-Fluoranilin
- 3-Cyclopropyl-4-Fluorbenzoesäureethylester
Einzigartigkeit
3-Cyclopropyl-4-(Ethylsulfonyl)-1H-pyrazol ist einzigartig aufgrund des Vorhandenseins sowohl der Cyclopropyl- als auch der Ethylsulfonylgruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination von funktionellen Gruppen findet man nicht häufig in anderen ähnlichen Verbindungen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C8H12N2O2S |
|---|---|
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
5-cyclopropyl-4-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C8H12N2O2S/c1-2-13(11,12)7-5-9-10-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
KSZJVZGFFQPZDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


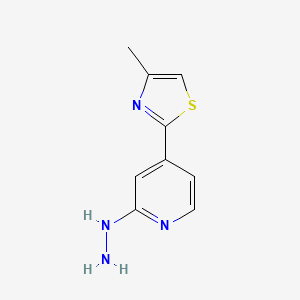

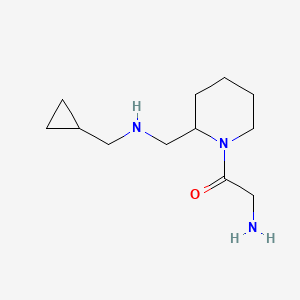

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)
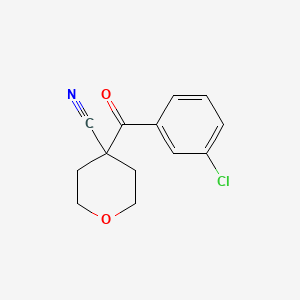
![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)
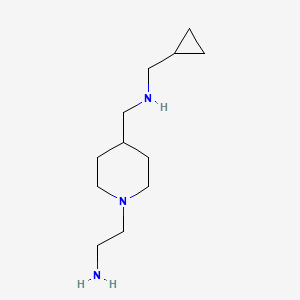

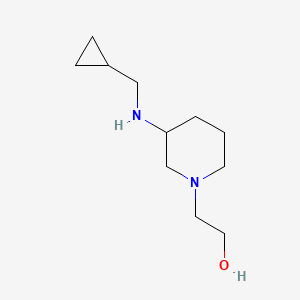

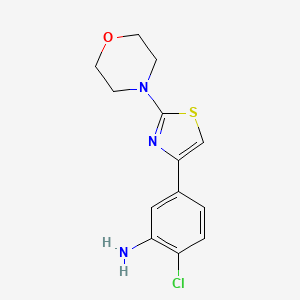
![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
